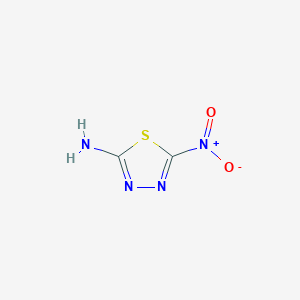

5-nitro-1,3,4-Thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-1,3,4-Thiadiazol-2-amine is a chemical compound with the linear formula C2H2N4O2S . It has a molecular weight of 146.13 . This compound is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

The linear formula of this compound is C2H2N4O2S . For more detailed structural information, you may refer to the resources provided by scientific databases .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives are complex and can involve multiple steps . For instance, the reaction between thiosemicarbazides and carboxylic acids can proceed in a one-pot manner through three steps, forming the corresponding 2-amino-1,3,4-thiadiazole .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 146.13 and a linear formula of C2H2N4O2S . The compound is soluble in water .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

5-nitro-1,3,4-Thiadiazol-2-amine serves as a pivotal compound in the synthesis of various chemicals, demonstrating its versatility and importance in organic synthesis. A study highlighted the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole into 1,1-dialkylindolium-2-thiolates, showcasing the compound's role in producing thioketene intermediates that react with secondary amines. This process underscores the adaptability of this compound derivatives in chemical syntheses, offering pathways to novel compounds (Androsov, 2008).

Antileishmanial Activity

The antileishmanial potential of this compound derivatives has been explored through the synthesis and evaluation of novel compounds against Leishmania major. This research has identified specific derivatives with significant antileishmanial activity, highlighting the therapeutic applications of this compound in combating parasitic infections (Tahghighi et al., 2013).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of this compound derivatives have demonstrated their effectiveness in protecting mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings, showcasing the compound's practical value beyond pharmaceuticals (Bentiss et al., 2007).

Biological Activity and Dye Synthesis

This compound's derivatives have been utilized in synthesizing heterocyclic azo dyes, which were then evaluated for biological activity. This research illustrates the dual functional aspect of these derivatives in creating compounds with potential biological and industrial applications (Kumar et al., 2013).

Safety and Hazards

Direcciones Futuras

Research on 1,3,4-thiadiazol-2-amine derivatives is ongoing, with a focus on developing new methods for their synthesis and exploring their potential biological activities . For instance, a recent study reported the development of a new method for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have shown anticancer properties . They have been evaluated for their potential anticancer effects on various cell lines .

Mode of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have shown to interact with cancer cells, affecting their viability, proliferation, apoptosis, and cell cycle .

Biochemical Pathways

Similar compounds have shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .

Result of Action

Similar compounds have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development .

Análisis Bioquímico

Biochemical Properties

5-nitro-1,3,4-Thiadiazol-2-amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the STAT3 pathway in HEK-Blue IL-6 reporter cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dosage of 50 mg/kg .

Metabolic Pathways

It is known to interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

5-nitro-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2S/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKYONKMFRVSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2687154.png)

![N-(3-chlorophenyl)-12-(4-chlorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2687155.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2687158.png)

![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)

![2-(Pyridin-4-ylsulfanyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2687166.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2687171.png)